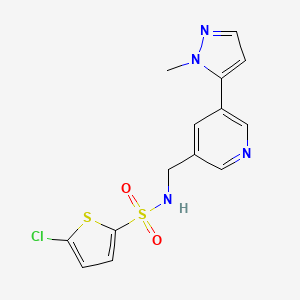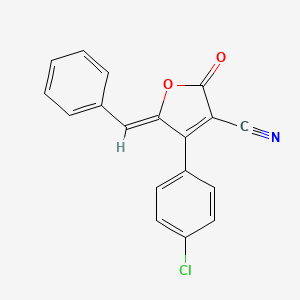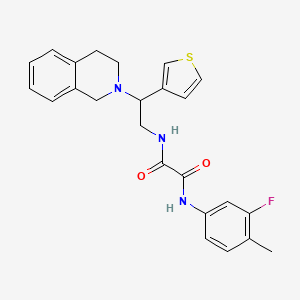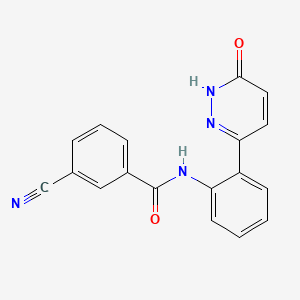![molecular formula C17H14Cl4N4OS B2685451 5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400085-64-5](/img/structure/B2685451.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule with the molecular formula C17H14Cl4N4OS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its molecular formula C17H14Cl4N4OS . It contains multiple functional groups, including a benzylsulfanyl group, a dichlorophenyl group, and a tetraazole group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of tetrazole derivatives have been a significant focus in chemical research. Studies have explored the creation of novel tetrazole derivatives to evaluate their potential applications, including their antifungal activity. For instance, novel 2,5-disubstituted tetrazole derivatives have been synthesized and tested against various fungal strains, demonstrating significant antifungal properties against specific targets. These derivatives were synthesized through N-alkylation and Michael-type addition processes, with their structures confirmed by spectral data analysis (Łukowska-Chojnacka et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of tetrazole derivatives have been explored extensively. For example, some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing good to moderate activities against various test microorganisms. This research highlights the potential of tetrazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Tetrazole derivatives have also been studied for their application in corrosion inhibition. One study demonstrated the efficiency of a new triazole derivative in inhibiting mild steel corrosion in acidic media, showcasing up to 99% inhibition efficiency. These findings suggest the potential use of tetrazole derivatives in protecting metals against corrosion, which is crucial for industrial applications (Lagrenée et al., 2002).
Antitumor Activities
The exploration of tetrazole derivatives for antitumor activities has led to the identification of compounds with potential efficacy against various cancer cell lines. The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been investigated for their in vitro antitumor activity, offering new avenues for cancer treatment research (Hu et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl4N4OS/c1-9(2)26-16-7-15(13(20)6-14(16)21)25-17(22-23-24-25)27-8-10-3-4-11(18)12(19)5-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGJXYCQOHQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)
![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)




![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)




